(S)-3-(Methoxymethoxy)-2-(methylamino)propanoic acid
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Overview
Description
(S)-3-(Methoxymethoxy)-2-(methylamino)propanoic acid is a chiral amino acid derivative with a methoxymethoxy group and a methylamino group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of methanol and trimethylchlorosilane for esterification . The reaction is carried out at room temperature, providing good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Methoxymethoxy)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The methylamino group can be reduced to form primary amines.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-3-(Methoxymethoxy)-2-(methylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral source for the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(Methoxymethoxy)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with receptors or other proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenolic Compounds: Share similar structural features and exhibit various biological activities.
Amphetamines: Contain methylamino groups and have similar pharmacological properties.
Aminomethylenephosphonic Acids: Analogues of amino acids with similar functional groups.
Uniqueness
(S)-3-(Methoxymethoxy)-2-(methylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable for applications requiring enantiomerically pure compounds.
Properties
Molecular Formula |
C6H13NO4 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S)-3-(methoxymethoxy)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-7-5(6(8)9)3-11-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
IIMGONJKQPSXBB-YFKPBYRVSA-N |
Isomeric SMILES |
CN[C@@H](COCOC)C(=O)O |
Canonical SMILES |
CNC(COCOC)C(=O)O |
Origin of Product |
United States |
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